1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine
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Overview
Description
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is an organic compound with a complex structure that includes a benzimidazole ring substituted with a methyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Substitution Reactions: The introduction of the methyl group at the 1-position and the phenylethyl group at the 2-position can be achieved through electrophilic substitution reactions. Common reagents for these reactions include methyl iodide and phenylethyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation and phenylethyl bromide for phenylethylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the benzimidazole ring.
Benzimidazole: The parent compound without the methyl and phenylethyl substitutions.
Uniqueness
1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to biological targets and its stability in various chemical environments.
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H17N3/c1-19-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10,17H2,1H3 |
InChI Key |
CHJQTXXCCOYJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC3=CC=CC=C3 |
Origin of Product |
United States |
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